![molecular formula C5H4BrN3O3 B8325664 2-acetyl-6-bromo-2H-[1,2,4]triazine-3,5-dione](/img/structure/B8325664.png)
2-acetyl-6-bromo-2H-[1,2,4]triazine-3,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-acetyl-6-bromo-2H-[1,2,4]triazine-3,5-dione is a heterocyclic compound that contains a triazine ring substituted with an acetyl group and a bromine atom. Compounds of this nature are often of interest in various fields of chemistry and pharmacology due to their unique structural properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetyl-6-bromo-2H-[1,2,4]triazine-3,5-dione typically involves the bromination of 2-acetyl-1,2,4-triazine-3,5(2H,4H)-dione. This can be achieved using bromine or a bromine source such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at a low temperature to ensure selective bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.
化学反应分析
Types of Reactions
2-acetyl-6-bromo-2H-[1,2,4]triazine-3,5-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or primary amines in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted triazine derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use as a pharmacophore in drug design and development.
Industry: Possible applications in the development of agrochemicals and materials science.
作用机制
The mechanism of action of 2-acetyl-6-bromo-2H-[1,2,4]triazine-3,5-dione would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes or receptors, inhibiting or modulating their activity. The bromine atom and acetyl group can play crucial roles in binding interactions and the overall pharmacokinetic profile of the compound.
相似化合物的比较
Similar Compounds
2-acetyl-1,2,4-triazine-3,5(2H,4H)-dione: Lacks the bromine substitution.
6-bromo-1,2,4-triazine-3,5(2H,4H)-dione: Lacks the acetyl group.
2-acetyl-6-chloro-1,2,4-triazine-3,5(2H,4H)-dione: Substituted with chlorine instead of bromine.
Uniqueness
2-acetyl-6-bromo-2H-[1,2,4]triazine-3,5-dione is unique due to the presence of both the acetyl and bromine substituents, which can influence its reactivity and biological activity
属性
分子式 |
C5H4BrN3O3 |
|---|---|
分子量 |
234.01 g/mol |
IUPAC 名称 |
2-acetyl-6-bromo-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C5H4BrN3O3/c1-2(10)9-5(12)7-4(11)3(6)8-9/h1H3,(H,7,11,12) |
InChI 键 |
YWRVDAAKFPRDHP-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N1C(=O)NC(=O)C(=N1)Br |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

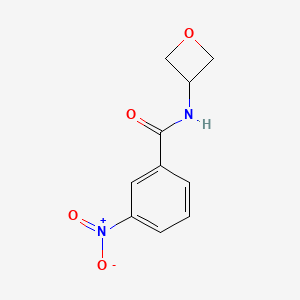
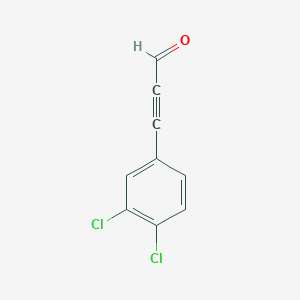
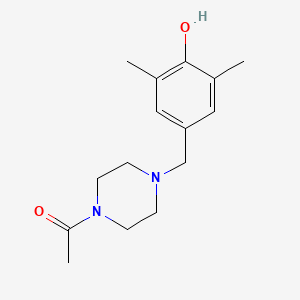
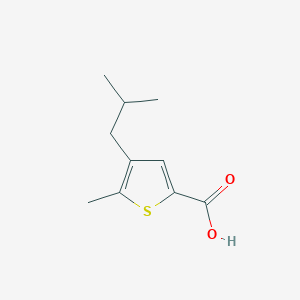
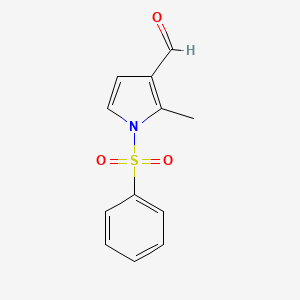
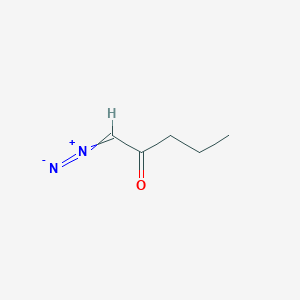
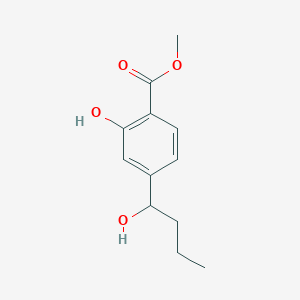
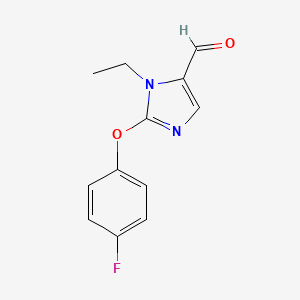
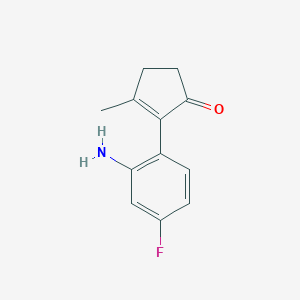

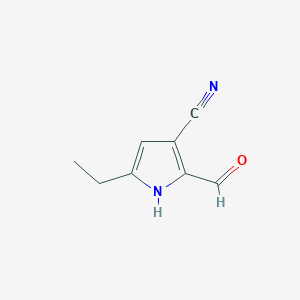
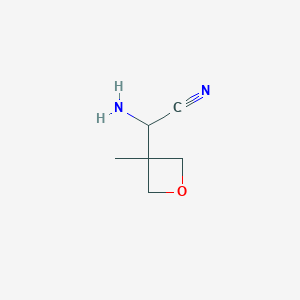
![(1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methanamine hydrochloride](/img/structure/B8325682.png)
